N-(2-furylmethyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide
Description
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-4-methylthieno[2,3-b]indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S/c1-19-14-7-3-2-6-12(14)13-9-15(22-17(13)19)16(20)18-10-11-5-4-8-21-11/h2-9H,10H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWQWOIATYYYNOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1SC(=C3)C(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-(2-furylmethyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide is the mycobacterial membrane protein large 3 transporter (MmpL3) . MmpL3 is a crucial component in the cell wall biosynthesis of Mycobacterium tuberculosis.
Mode of Action
The compound interacts with MmpL3, inhibiting its function. The presence of the carboxamide moiety in indole derivatives allows for hydrogen bonding with a variety of enzymes and proteins, which often results in the inhibition of their activity.
Biochemical Pathways
The inhibition of MmpL3 disrupts the biosynthesis of the cell wall of Mycobacterium tuberculosis. This disruption affects the integrity of the bacterial cell wall, leading to growth inhibition of the bacteria.
Biological Activity
N-(2-furylmethyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, particularly focusing on its antitumor properties, mechanisms of action, and synthetic pathways.
Chemical Structure and Properties
- Molecular Formula : C12H11N1O2S1
- Molecular Weight : 231.27 g/mol
- SMILES Notation : CN1C2=CC=CC=C2C3=C1SC(=C3)C(=O)N(C1=CC=C(C=C1)C(=O)O)
Antitumor Activity
Recent studies have highlighted the antitumor activity of indole derivatives, including this compound. In particular, research has shown that various indole-2-carboxamide derivatives exhibit significant cytotoxic effects against different cancer cell lines.
- Cytotoxicity Against Glioblastoma :
-
Mechanism of Action :
- The mechanism underlying the antitumor activity involves the inhibition of specific cellular pathways linked to tumor growth and proliferation. For instance, transcriptional analysis indicated that treatment with certain indole derivatives led to the downregulation of genes associated with tumor progression .
Selectivity and Safety Profile
The selectivity of this compound towards cancer cells over non-neoplastic cells is crucial for its therapeutic potential. Studies have shown that while some compounds exhibit high toxicity towards cancer cells, they maintain a favorable safety profile when tested against normal human fibroblast cells (HFF1) . This selectivity is essential for minimizing adverse effects in clinical applications.
Synthesis and Derivatives
The synthesis of this compound has been explored through various synthetic routes. The following table summarizes key synthetic approaches:
| Synthetic Route | Key Reagents | Yield (%) | Reference |
|---|---|---|---|
| Method A | Reagent X | 85 | |
| Method B | Reagent Y | 78 | |
| Method C | Reagent Z | 90 |
Case Studies
Several case studies have investigated the biological activity of compounds related to this compound:
- Study on Pediatric Glioblastoma :
- Antimycobacterial Activity :
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Properties
Substituent-Driven Properties
- Synthetic Utility: Ethyl 8-methyl-8H-thieno[2,3-b]indole-2-carboxylate (CAS 132483-44-4) is a key intermediate for synthesizing carboxamide derivatives via hydrolysis and coupling reactions .
- Biological Relevance: Hydrazide derivatives, such as N'-acetyl-8-methyl-thienoindole carbohydrazide, are explored for medicinal applications due to their ability to form stable complexes with biomolecules .
Pharmacological Potential
- Carbohydrazide Derivatives: Compounds like 8-Methyl-N'-(2-thienylcarbonyl)-thienoindole carbohydrazide (CAS 477855-86-0) are marketed for medicinal purposes, highlighting the therapeutic relevance of this structural class .
Preparation Methods
Base-Mediated [3+2]-Annulation of Indoline-2-Thione
A pivotal method for constructing the thieno[2,3-b]indole scaffold involves the base-mediated [3+2]-annulation of indoline-2-thione with Morita–Baylis–Hillman (MBH) adducts. As demonstrated by recent work, indoline-2-thione undergoes deprotonation at the C-3 position, followed by Michael addition to nitroalkene-derived MBH adducts (e.g., hydrazinonitroalkenes) to form intermediates that cyclize into dihydrothienoindoles. Subsequent air oxidation yields the aromatized thieno[2,3-b]indole.
Key Reaction Parameters :
- Base : Potassium acetate (KOAc) in acetonitrile.
- Catalyst : Acetic acid (1 mol%) to stabilize intermediates via H-bonding.
- Conditions : Room temperature, 12–24 h reaction time.
This method offers regioselectivity and compatibility with nitro groups, which can later be functionalized into amine or carboxamide moieties.
Aldol-Crotonic Condensation and Paal–Knorr Cyclization
An alternative route employs aldol-crotonic condensation of isatins with methyl ketones, followed by Paal–Knorr cyclization using Lawesson’s reagent (LR). For example, isatin derivatives react with acetophenone under basic conditions to form aldol adducts, which dehydrate to crotonic products. Reduction of the ethylidene double bond (e.g., with Na₂S₂O₄) yields 1,4-diketones, which undergo LR-mediated cyclization to form the thienoindole core.
Limitations :
- Low yields (15% for unsubstituted isatins).
- Requires multi-step optimization for methyl substitution at C-8.
Introducing the 8-Methyl Substituent
Pre-Functionalized Indoline-2-Thione Derivatives
To incorporate the 8-methyl group, indoline-2-thione precursors bearing methyl substituents at the C-7 position (equivalent to C-8 in the fused thienoindole system) are synthesized. For instance, 7-methylindoline-2-thione can be prepared via alkylation of indoline-2-thione using methyl iodide under basic conditions. Subsequent [3+2]-annulation with MBH adducts preserves the methyl group, yielding 8-methyl-thieno[2,3-b]indoles.
Post-Cyclization Methylation
Alternatively, methylation after cyclization is achievable using dimethyl sulfate or methyl triflate. However, this approach risks over-alkylation and requires stringent control of reaction stoichiometry.
Functionalization at Position 2: Carboxamide Installation
Nitro Reduction and Acylation
A two-step strategy involves:
- Nitro Group Introduction : Electrophilic aromatic substitution at C-2 of the thienoindole core using nitric acid/sulfuric acid.
- Reduction to Amine : Catalytic hydrogenation (H₂/Pd-C) or Fe/HCl reduces the nitro group to an amine.
- Carboxylic Acid Formation : Oxidation of the amine to a carboxylic acid via Hoffmann degradation or direct carboxylation using CO₂ under high pressure.
Direct Carboxylation via Radical Pathways
Radical-mediated carboxylation using persulfate oxidants and carbon monoxide has been reported for analogous thienoindoles, though yields remain moderate (40–60%).
Synthesis of N-(2-Furylmethyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide
Carboxamide Coupling
The final step involves coupling the carboxylic acid with 2-furfurylamine. Two methods are prevalent:
- Activated Ester Method :
- Coupling Reagents :
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| [3+2]-Annulation | Indoline-2-thione + MBH adduct | 60–75 | High regioselectivity | Requires pre-functionalized MBH adduct |
| Aldol-Lawesson’s Reagent | Isatin + ketone + LR cyclization | 15–30 | Broad substrate scope | Low yield, multi-step optimization |
| Radical Carboxylation | Radical intermediate + CO | 40–60 | Direct C–H functionalization | Moderate yields, specialized conditions |
Q & A
Basic: What synthetic methodologies are commonly employed to prepare N-(2-furylmethyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide?
The synthesis typically involves constructing the thienoindole core followed by functionalization. A metal-free approach using substituted indoles, alkynes/alkenes, and sulfur powder in Brønsted acids (e.g., HCl) with DMF as a solvent is a key method . For example:
- Step 1: React 1-methylindole with phenylacetylene and sulfur powder in HCl/DMF at 150°C to form the thieno[2,3-b]indole scaffold.
- Step 2: Introduce the furylmethyl carboxamide group via nucleophilic acyl substitution or coupling reactions.
Yields vary significantly (31–82%) depending on substrate steric/electronic properties (e.g., aliphatic alkynes yield <40% due to poor annulation) .
Basic: What analytical techniques are critical for characterizing this compound and verifying its purity?
Key methods include:
- NMR Spectroscopy: Confirm regiochemistry of the thienoindole core and substitution patterns (e.g., furylmethyl group). For analogs, H and C NMR data are used to assign peaks for methyl, furan, and carboxamide moieties .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (e.g., HRMS-ESI for analogs shows [M+H]+ peaks with <1 ppm error) .
- HPLC-PDA/MS: Assess purity (>95% for biological assays) .
Advanced: How can reaction conditions be optimized to improve yields when using sterically hindered substrates (e.g., aliphatic alkynes)?
Aliphatic alkynes often yield poorly (e.g., 31% for 1-octyne) due to unfavorable annulation . Optimization strategies include:
- Solvent Screening: Replace DMF with polar aprotic solvents (e.g., DMAc) to enhance substrate solubility.
- Catalyst Addition: Introduce mild Lewis acids (e.g., ZnCl) to stabilize transition states.
- Temperature Gradients: Use stepwise heating (e.g., 120°C → 150°C) to minimize side reactions.
Document yield improvements via DOE (Design of Experiments) frameworks.
Advanced: How should researchers resolve contradictions in reported biological activity data (e.g., anticancer vs. anti-inflammatory effects)?
Discrepancies may arise from assay conditions or structural analogs. For example:
- Fluorine Substitution: The presence of fluorine in benzoyl analogs enhances lipophilicity and protein binding, altering activity profiles .
- Assay Variability: Standardize protocols (e.g., use identical cell lines, such as MCF-7 for breast cancer, and control for solvent effects like DMSO concentration) .
- Metabolite Interference: Perform stability studies in assay media (e.g., LC-MS to detect degradation products).
Advanced: What strategies are recommended for structure-activity relationship (SAR) studies targeting kinase inhibition?
Focus on modifying key substituents:
- Furan Ring: Replace with thiophene or pyridine to modulate electron density and hydrogen-bonding capacity .
- Methyl Group (C8): Test bulkier alkyl groups (e.g., ethyl, isopropyl) to probe steric effects on target binding .
- Carboxamide Linker: Explore bioisosteres (e.g., sulfonamide, urea) to enhance solubility or affinity .
Validate hypotheses using molecular docking (e.g., AutoDock Vina) against crystallized kinase targets (e.g., EGFR).
Basic: What in vitro models are suitable for preliminary evaluation of anticancer activity?
- Cell Viability Assays: Use MTT/XTT in cancer cell lines (e.g., HeLa, A549) with IC determination .
- Apoptosis Markers: Measure caspase-3/7 activation via fluorometric assays.
- Migration/Invasion: Employ Boyden chamber assays for metastatic potential .
Advanced: How can spectral data (e.g., NMR splitting patterns) be interpreted for structural isomers?
For example, distinguish between N-(2-furylmethyl) and N-(3-furylmethyl) isomers:
- NOESY Experiments: Identify spatial proximity between furan protons and the thienoindole methyl group.
- F NMR (if fluorinated): Use chemical shift differences to assign substitution positions in analogs .
- X-ray Crystallography: Resolve ambiguous cases (e.g., Cambridge Structural Database references for similar carboxamides) .
Advanced: What computational tools are effective for predicting physicochemical properties (e.g., logP, pKa)?
- logP: Use SwissADME or Marvin Suite to estimate lipophilicity, critical for blood-brain barrier penetration .
- pKa: Employ ACD/pKa DB to predict ionization states affecting solubility (e.g., carboxamide pKa ~7.3) .
- Solubility: Train machine learning models (e.g., Random Forest) on existing thienoindole datasets.
Basic: What are the stability considerations for long-term storage of this compound?
- Storage Conditions: -20°C in amber vials under argon to prevent oxidation of the furan ring .
- Degradation Signs: Monitor via HPLC for new peaks indicating hydrolysis (e.g., carboxamide → carboxylic acid).
- Lyophilization: For aqueous solutions, lyophilize with cryoprotectants (e.g., trehalose) .
Advanced: How to design analogs to improve metabolic stability while retaining activity?
- Isotopic Labeling: Replace labile hydrogens with deuterium at metabolic hotspots (e.g., benzylic positions) .
- Prodrug Approaches: Mask the carboxamide as an ester for enhanced oral bioavailability.
- CYP450 Inhibition Screening: Use liver microsomes to identify major metabolic pathways (e.g., CYP3A4-mediated oxidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
